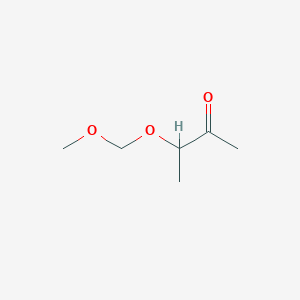

3-(Methoxymethoxy)butan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Methoxymethoxy)butan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthetic Chemistry Applications

3-(Methoxymethoxy)butan-2-one is primarily utilized as an intermediate in the synthesis of more complex molecules. Its methoxy groups enhance its reactivity, making it a valuable building block in organic synthesis.

Key Synthetic Pathways

- Formation of Splicing Modulators :

- Photoaffinity Labeling :

Biological Applications

The biological activities of this compound have been explored in various studies, indicating its potential therapeutic benefits.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines:

The mechanism of action appears to involve the disruption of metabolic pathways critical for cancer cell survival.

Antimicrobial Activity

The compound has shown antimicrobial properties against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 8.0 |

| Pseudomonas aeruginosa | 6.5 |

These findings suggest that this compound could be developed as a potential antimicrobial agent, particularly against resistant strains.

Study on Antitumor Efficacy

In a study conducted by researchers at a prominent university, this compound was tested on multiple cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations. The study concluded that the compound could be further developed into a lead candidate for anticancer drug development .

Research on Antimicrobial Properties

Another research project focused on the antimicrobial activities of this compound against clinical isolates of resistant bacteria. The results demonstrated that it effectively inhibited growth at low concentrations, suggesting its potential use as an alternative treatment for infections caused by multidrug-resistant organisms .

化学反応の分析

Nucleophilic Addition Reactions

The carbonyl group in 3-(Methoxymethoxy)butan-2-one undergoes nucleophilic additions. Key reactions include:

-

Grignard Reagents : Reaction with methylmagnesium bromide forms a tertiary alcohol after protonation. The methoxymethoxy group remains intact due to its stability under basic conditions.

-

Cyanide Addition : Sodium cyanide in acidic media yields the corresponding cyanohydrin, though steric hindrance from the methoxymethoxy group may reduce reaction efficiency.

Mechanism : Nucleophilic attack occurs at the carbonyl carbon, forming a tetrahedral intermediate that stabilizes before protonation .

Reduction Reactions

Reduction of the ketone group produces secondary alcohols:

-

NaBH₄/LiAlH₄ : Sodium borohydride in methanol reduces the carbonyl to a secondary alcohol at room temperature. Lithium aluminum hydride achieves similar results but requires anhydrous conditions.

Product Stability : The resulting alcohol’s methoxymethoxy group enhances solubility in polar solvents.

Oxidation Reactions

Ketones are generally oxidation-resistant, but strong oxidants induce cleavage:

-

KMnO₄/H₂SO₄ : Oxidative cleavage under acidic, heated conditions yields carboxylic acids (e.g., acetic acid and methoxyacetic acid) .

-

Ozone (O₃) : Ozonolysis fragments the molecule into smaller carbonyl compounds.

Condensation Reactions

The compound participates in carbonyl condensations:

-

Claisen-Schmidt Condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) under basic conditions to form α,β-unsaturated ketones. For example:

| Reaction Partner | Conditions | Product |

|---|---|---|

| Benzaldehyde | NaOH, ethanol, Δ | 3-(Methoxymethoxy)-1-phenylbutenone |

Acid and Base-Mediated Reactions

-

Acidic Conditions : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attacks. Prolonged exposure to H₂SO₄ may induce dehydration, forming an α,β-unsaturated ketone .

-

Basic Conditions : The methoxymethoxy group is stable, but strong bases (e.g., LDA) can deprotonate α-hydrogens, enabling enolate formation for alkylation or aldol reactions .

Reaction with Reducing Agents

-

Hydrides : Reacts with NaBH₄ to form secondary alcohols, as noted earlier.

-

Catalytic Hydrogenation : H₂/Pd in ethanol reduces the ketone to 3-(Methoxymethoxy)butan-2-ol.

Stability and Compatibility

特性

CAS番号 |

145102-96-1 |

|---|---|

分子式 |

C6H12O3 |

分子量 |

132.16 g/mol |

IUPAC名 |

3-(methoxymethoxy)butan-2-one |

InChI |

InChI=1S/C6H12O3/c1-5(7)6(2)9-4-8-3/h6H,4H2,1-3H3 |

InChIキー |

VIKFSFGPOILCGK-UHFFFAOYSA-N |

SMILES |

CC(C(=O)C)OCOC |

正規SMILES |

CC(C(=O)C)OCOC |

同義語 |

2-Butanone, 3-(methoxymethoxy)- (9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。